4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid

Catalog No.
S15500796
CAS No.
M.F
C10H12BrNO5S
M. Wt
338.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic ac...

Product Name

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid

IUPAC Name

4-bromo-3-(2-hydroxypropylsulfamoyl)benzoic acid

Molecular Formula

C10H12BrNO5S

Molecular Weight

338.18 g/mol

InChI

InChI=1S/C10H12BrNO5S/c1-6(13)5-12-18(16,17)9-4-7(10(14)15)2-3-8(9)11/h2-4,6,12-13H,5H2,1H3,(H,14,15)

InChI Key

VHHBFGCCSYIPMR-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br)O

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a bromine atom and a sulfamoyl group attached to a benzoic acid backbone. Its molecular formula is C10H12BrNO5SC_{10}H_{12}BrNO_5S, and it has a molecular weight of approximately 303.17 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the treatment of various diseases due to its biological activity.

The chemical behavior of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid can be analyzed through its reactivity with various reagents. It can undergo:

  • Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, which may lead to the formation of derivatives with varied biological activities.
  • Acid-base reactions: The carboxylic acid group can participate in acid-base reactions, affecting its solubility and reactivity in biological systems.
  • Formation of esters: Reacting with alcohols under acidic conditions can yield ester derivatives, which may have different pharmacological properties.

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cell proliferation. Research indicates that compounds similar to this one are effective in treating proliferative diseases such as cancer and psoriasis by inhibiting the activity of mitogen-activated protein kinase (MEK) enzymes . Additionally, the presence of the sulfamoyl group enhances its interaction with biological targets, potentially increasing its efficacy against specific diseases.

The synthesis of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 4-bromo-3-nitrobenzoic acid.
  • Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation or other reducing agents.
  • Sulfamoylation: The resulting amine is then reacted with sulfamic acid derivatives to introduce the sulfamoyl group.
  • Hydroxypropylation: Finally, the compound is treated with 2-hydroxypropyl halides to introduce the hydroxypropyl substituent.

These steps can be optimized based on desired yields and purity levels.

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid has potential applications in:

  • Pharmaceuticals: Due to its kinase inhibitory properties, it may be developed into a therapeutic agent for treating cancers and other proliferative disorders.
  • Biochemical Research: It serves as a biochemical tool for studying signaling pathways involving MEK and related kinases.
  • Agricultural Chemistry: Potential use as a herbicide or pesticide due to its structural similarities with other bioactive compounds.

Studies have shown that 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid interacts effectively with various biological targets. Interaction studies typically involve:

  • Binding assays: To determine affinity for specific kinases.
  • Cellular assays: To evaluate its effects on cell proliferation and apoptosis in cancer cell lines.
  • In vivo studies: To assess therapeutic efficacy and safety profiles in animal models.

These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid, which can provide insights into its uniqueness:

Compound NameStructureKey Features
4-Bromo-3-sulfamoylbenzoic acidStructureLacks hydroxypropyl group; used as a biochemical tool.
4-Iodo-3-sulfamoylbenzoic acidStructureIodine substitution may affect biological activity; studied for similar kinase inhibition.
2-Hydroxypropylsulfamide derivativesN/AFocused on broader sulfonamide activity; varied biological profiles.

The uniqueness of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid lies in its specific combination of bromine and hydroxypropyl groups, which may enhance its selectivity and potency against certain targets compared to other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

336.96196 g/mol

Monoisotopic Mass

336.96196 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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